molecular formula C17H20N2O4 B1385048 N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide CAS No. 1020056-10-3

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Cat. No.: B1385048
CAS No.: 1020056-10-3
M. Wt: 316.35 g/mol
InChI Key: QKYXHRVYWHGSPT-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a chemical compound with the CAS Registry Number 1020055-08-6 . It has a molecular formula of C18H22N2O4 and a molecular weight of 330.38 g/mol . This benzamide derivative is part of a class of compounds that have been investigated for their potential in medicinal chemistry and drug discovery. Structurally related benzamide compounds have demonstrated significant biological activities in scientific research. For instance, certain N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have shown potent in vitro activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT), with some analogs exhibiting EC50 values in the nanomolar range . Furthermore, benzamide scaffolds are featured in patents covering novel antibacterial agents, highlighting their relevance in the development of new therapeutic strategies to combat bacterial infections . The presence of both amino and methoxyethoxy functional groups on this molecule makes it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for phenotypic screening in various disease models. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-9-10-23-14-6-3-12(4-7-14)17(20)19-15-11-13(18)5-8-16(15)22-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYXHRVYWHGSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Nitration: of a methoxy-substituted benzene ring to introduce a nitro group.

    Reduction: of the nitro group to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Amidation: to form the benzamide structure, which can be achieved by reacting the amine with an appropriate acid chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Biology

  • Biochemical Probes: The compound is investigated for its potential as a biochemical probe or inhibitor, aiding in proteomics research to study protein interactions and functions .
  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .

Medicine

  • Therapeutic Potential: this compound is explored for its therapeutic applications, particularly in oncology. It has shown promise in cell cycle arrest in cancer cell lines, indicating its potential as an anticancer agent .
  • Molecular Docking Studies: Research has demonstrated strong hydrophobic interactions between this compound and target proteins, akin to known anticancer agents like Tamoxifen, highlighting its potential as a drug candidate .

Industry

  • Material Development: The compound is utilized in developing new materials and as a catalyst in chemical reactions, showcasing its versatility beyond biological applications .

Case Study 1: Cell Cycle Analysis

Flow cytometry analysis revealed that this compound could effectively arrest the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells. This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a candidate for developing new antibiotics .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyBiochemical probe; antimicrobial activity
MedicineAnticancer properties; therapeutic potential
IndustryMaterial development; catalyst usage

Mechanism of Action

The mechanism by which N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Benzamide Substituent Phenyl Substituents Molecular Weight Key Properties/Applications References
Target Compound 4-(2-methoxyethoxy) 5-amino, 2-methoxy ~286.33 Enhanced solubility due to ethoxy chain; potential bioactivity via amino group
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy) 4-amino 286.33 Para-amino group may alter electronic properties
N-(3-Chlorophenyl)-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy) 3-chloro 305.76 Increased lipophilicity (Cl substituent); density: 1.3 g/cm³
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxy 4-methoxy, 2-nitro 301.28 Electron-withdrawing nitro group reduces basicity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo 4-methoxy, 2-nitro 351.15 Bromine enhances molecular weight and reactivity
N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide 4-methoxy 5-amino, 2-methoxy 272.29 Simpler structure; reduced solubility compared to ethoxy analogs

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Solubility : The 2-methoxyethoxy group in the target compound improves water solubility compared to derivatives with methoxy (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ) or bromo substituents (e.g., 4MNB ).
  • Electronic Effects: Nitro groups (e.g., in 4MNB ) are strong electron-withdrawing groups, reducing the basicity of adjacent amino groups, whereas methoxy and ethoxy substituents are electron-donating.

Biological Activity

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amine Group : Contributes to its reactivity and potential interactions with biological targets.
  • Benzamide Structure : Imparts stability and influences pharmacokinetics.
  • Methoxy and Ethoxy Groups : Enhance solubility and bioavailability.

Its molecular formula is C17_{17}H22_{22}N2_{2}O4_{4}, with a molecular weight of approximately 314.39 g/mol.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Intercalation : Potentially intercalates into DNA, affecting gene expression and cellular functions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines:

  • MCF-7 (Breast Cancer) : Induces apoptosis through increased p53 expression and caspase-3 activation.
  • HeLa (Cervical Cancer) : Shows cytotoxic effects with IC50_{50} values in the low micromolar range.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-71.06 ± 0.16Apoptosis induction
HeLa2.73 ± 0.33Cell cycle arrest at G0/G1 phase

These findings suggest its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains, with promising results indicating potential applications in treating infections .

Case Studies

  • Cell Cycle Analysis : Flow cytometry analysis revealed that this compound could arrest the cell cycle in the G0/G1 phase in MCF-7 cells, suggesting a mechanism for its anticancer effects .
  • Molecular Docking Studies : These studies have shown strong hydrophobic interactions between the compound and target proteins, similar to known anticancer agents like Tamoxifen, indicating its potential as a drug candidate .

Q & A

Basic: What are the standard synthetic routes for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, and what analytical techniques are recommended for confirming its structure?

Answer:
The synthesis of this benzamide derivative typically involves coupling a substituted benzoyl chloride with a substituted aniline under basic conditions. For example, reacting 4-(2-methoxyethoxy)benzoyl chloride with 5-amino-2-methoxyaniline in the presence of a base like triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) . Post-synthesis, structural confirmation is achieved via:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (≥98% is typical for research-grade material) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography: For definitive structural elucidation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Basic: How can researchers determine the purity and stability of this compound under various storage conditions?

Answer:

  • Purity Assessment: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities .
  • Stability Studies:
    • Thermal Stability: Incubate the compound at 4°C, 25°C, and -20°C for 1–6 months, then analyze degradation via HPLC.
    • Photostability: Expose to UV light (254 nm) and monitor changes in absorbance or fluorescence intensity .
    • Solution Stability: Dissolve in DMSO or PBS (pH 7.4) and track decomposition over time using NMR or LC-MS.

Advanced: What experimental strategies are effective in elucidating the mechanism of action of N-(5-amino-2-methoxy-phenyl)-4-(2-methoxyethoxy)benzamide in epigenetic modulation?

Answer:
Given structural similarities to benzamide-based HDAC inhibitors (e.g., MS-275) , the compound may act via histone deacetylase inhibition. Key strategies include:

  • In Vitro HDAC Activity Assays: Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition potency (IC₅₀ values) across HDAC isoforms .
  • Chromatin Immunoprecipitation (ChIP): Assess histone acetylation (e.g., H3K9ac) at gene promoters (e.g., RELN or GAD67) in neuronal cell lines .
  • Molecular Docking: Model interactions between the compound and HDAC active sites (e.g., HDAC1/2) using software like AutoDock or Schrödinger Suite.
  • Comparative Studies: Benchmark against known inhibitors (e.g., valproate) to identify brain-region selectivity, as seen with MS-275 in frontal cortex vs. striatum .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of benzamide derivatives like this compound?

Answer:

  • Substituent Variation:
    • Methoxy Groups: Replace 2-methoxy or 4-(2-methoxyethoxy) groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to modulate lipophilicity and target binding .
    • Amino Position: Test derivatives with amino groups at alternative positions (e.g., 4-amino vs. 5-amino) to assess impact on HDAC inhibition .
  • Biological Testing:
    • In Vitro HDAC Inhibition: Screen analogs against recombinant HDAC isoforms.
    • Cellular Assays: Measure histone acetylation levels in cancer or neuronal cell lines.
    • In Vivo Models: Evaluate pharmacokinetics (e.g., brain penetration) and efficacy in disease models (e.g., xenograft tumors or schizophrenia models) .
  • Data Analysis: Use multivariate regression or machine learning to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: How should researchers address contradictory data when this compound shows activity in divergent biological assays (e.g., HDAC inhibition vs. gastrokinetic effects)?

Answer:

  • Target Profiling: Conduct broad-spectrum target screening (e.g., kinase panels, GPCR assays) to identify off-target interactions .
  • Knock-Down/Out Studies: Use siRNA or CRISPR to silence candidate targets (e.g., HDACs or 5-HT4 receptors) and assess loss of activity .
  • Dose-Response Analysis: Compare potency (EC₅₀) across assays; true targets typically show lower EC₅₀ values.
  • Pathway Analysis: Integrate transcriptomic or proteomic data to map affected pathways (e.g., epigenetic regulation vs. gastrointestinal motility) .

Advanced: What methodologies are recommended for analyzing the pharmacokinetic properties of this compound in preclinical models?

Answer:

  • ADME Profiling:
    • Absorption: Caco-2 cell monolayer assays to predict intestinal permeability.
    • Metabolism: Incubate with liver microsomes (human/rodent) to identify metabolites via LC-MS/MS.
    • Brain Penetration: Measure brain-to-plasma ratio in rodents after intravenous administration .
  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate AUC, half-life, and clearance.
  • Tissue Distribution: Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in organs via scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
Reactant of Route 2
N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.